Imidazo[1,2-b]pyridazin-6-ol
Overview
Description
Imidazo[1,2-b]pyridazin-6-ol is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazin-6-ol primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage . IL-17A is also involved in normal immune and inflammatory responses to pathogens, but can contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . By inhibiting IL-17A, this compound disrupts this signaling pathway, reducing the pro-inflammatory effects of IL-17A .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . This disruption can lead to improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in chronic inflammation and tissue damage . This can result in significant improvements in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazin-6-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as interleukin-17A (IL-17A), which is involved in inflammatory responses . The interaction between this compound and IL-17A is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, it has been observed to modulate cell signaling pathways, leading to altered gene expression and reduced inflammatory responses . This compound also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic flux within cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes, such as IL-17A, inhibiting their activity and preventing downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of specific genes, ultimately affecting cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory effects by inhibiting IL-17A activity . At higher doses, this compound can induce toxic effects, including liver damage and altered metabolic function. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Imidazo[1,2-b]pyridazin-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Pyridazines: These compounds have a similar pyridazine ring but lack the fused imidazole ring.
Imidazopyridines: These include various isomeric forms like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines.
Uniqueness
Imidazo[1,2-b]pyridazin-6-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJNVODBLZHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569008 | |
Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57470-54-9 | |
Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57470-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57470-54-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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